molecular formula C8H9NO3 B7561546 N-hydroxy-2-(4-hydroxyphenyl)acetamide

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Cat. No.: B7561546
M. Wt: 167.16 g/mol
InChI Key: SYVWTQQJPWXPPB-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-hydroxyphenyl)acetamide is a hydroxamic acid derivative characterized by a 4-hydroxyphenyl group attached to an acetamide backbone, with an additional N-hydroxy substitution. This structural motif confers unique physicochemical and biological properties. The compound’s phenolic hydroxyl group and hydroxamate moiety (N-hydroxy) enable metal chelation, a feature critical for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) or decarboxylases . Its synthesis often involves hydroxylation of precursor acetamides or coupling reactions with hydroxylamine derivatives .

Properties

IUPAC Name

N-hydroxy-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWTQQJPWXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

The reaction employs N-aryloxyamide precursors (0.3 mmol), ammonium bromide (NH4_4Br, 0.1 equiv.), and tetrabutylammonium tetrafluoroborate (nBu4_4NBF4_4, 1.0 equiv.) as supporting electrolytes. Electrolysis at a constant current of 5 mA facilitates oxidative coupling until full consumption of the starting material, monitored by thin-layer chromatography (TLC). Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.

For N-hydroxy-2-(4-hydroxyphenyl)acetamide, substituting the aryloxyamide substrate with a 4-hydroxyphenyl-bearing analog could yield the target compound. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Yield and Characterization

Similar electrochemical syntheses of N-(4-hydroxy-2-methylphenyl)acetamide report yields of 79%. Characterization by 1^1H NMR typically shows aromatic proton resonances at δ 6.5–7.0 ppm and acetamide methyl groups at δ 2.0–2.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching theoretical values.

Multi-Step Organic Synthesis via Sequential Functionalization

A patent detailing the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide provides a template for multi-step routes. Adapting this approach involves four stages: acetylation, bromination, Friedel-Crafts acylation, and hydrogenolysis.

Acetylation of 4-Aminophenol

Ortho-aminophenol derivatives react with acetic anhydride under ice-cold conditions to form N-(4-hydroxyphenyl)acetamide intermediates. Optimal molar ratios (1:1–1.5) of 4-aminophenol to acetic anhydride in ethyl acetate yield >85% conversion. The product is purified via recrystallization from ethyl acetate/hexane mixtures.

Introduction of the N-Hydroxy Group

To install the N-hydroxy moiety, hydroxylamine hydrochloride can react with the pre-formed acetamide under basic conditions. For example, treating N-(4-hydroxyphenyl)acetamide with hydroxylamine (NH2_2OH·HCl) and sodium acetate in ethanol at 60°C facilitates nucleophilic substitution, yielding the N-hydroxy derivative.

Bromination and Functionalization

Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the ortho position relative to the hydroxyl group. Subsequent Friedel-Crafts acetylation with aluminum chloride (AlCl3_3) and acetyl chloride generates acetylated intermediates, which are hydrogenated over palladium on carbon (Pd/C) to remove bromine and reduce nitro groups if present.

Catalytic Hydrogenation and Reductive Amination

Hydrogenolysis of Nitro Precursors

Nitro-containing intermediates, such as N-(4-hydroxy-2-nitrophenyl)acetamide, are reduced to the corresponding amine using hydrogen gas and Pd/C. Further oxidation of the amine to the hydroxylamine can be achieved with m-chloroperbenzoic acid (mCPBA) or similar oxidants.

Reductive Amination Pathways

Condensing 4-hydroxyphenylglyoxal with hydroxylamine under reductive conditions (e.g., sodium cyanoborohydride) forms the N-hydroxyacetamide scaffold. This method requires careful pH control (pH 4–6) to avoid over-reduction.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

Ethyl acetate/hexane (20:1 to 50:1) and methanol/chloroform mixtures are effective for purifying N-hydroxyacetamides. The patent emphasizes gradient elution in silica gel chromatography (hexane:ethyl acetate) to isolate products with >95% purity.

Characterization Data

  • 1^1H NMR (DMSO-d6_6) : δ 9.19 (s, 1H, OH), 7.02 (d, J = 8.5 Hz, ArH), 6.58 (d, J = 2.8 Hz, ArH), 2.07 (s, 3H, CH3_3).

  • HRMS : Calculated for C9_9H10_{10}NO3_3 [M+H]+^+: 180.0655, Found: 180.0654.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
ElectrochemicalSolvent efficiency, no external oxidantsRequires specialized equipment62–79%
Multi-StepHigh regioselectivityLengthy purification steps70–85%
CatalyticScalable for industrial useSensitivity to oxygen and moisture65–75%

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form amines or other derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, palladium catalysts for reductive carbonylation, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound include aniline, 4-aminophenol, and 1,3-diphenylurea .

Scientific Research Applications

N-hydroxy-2-(4-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is structurally related to paracetamol and is investigated for its potential analgesic and antipyretic effects.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-hydroxy-2-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It inhibits the catalytic activity of enzymes such as horse radish peroxidase, which is a model for thyroid peroxidase. This inhibition affects the oxidation of iodides to diiodine by hydrogen peroxide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Hydroxy-2-(4-hydroxyphenyl)acetamide belongs to a broader class of substituted phenylacetamides. Key structural variants and their properties include:

Compound Name Substituents/Modifications Key Properties/Activities References
2-(4-Hydroxyphenyl)acetamide Lacks N-hydroxy group Inhibits phenylacetate decarboxylase (50–55% activity reduction); precursor in drug synthesis .
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide Bromine substituents on aromatic ring Enhanced lipophilicity; tested as radiotherapy sensitizer (yield: 31.8–89.5%) .
N-(4-Nitrophenyl)acetamide derivatives Nitro group on phenyl ring Improved electron-withdrawing effects; used in molecular docking (ΔG: -9.5 kcal/mol) .
N-Hydroxy-2-(phenyl)acetamide Phenyl instead of 4-hydroxyphenyl HDAC inhibitor; potentiates fluconazole against Candida albicans .
N-(4-Hydroxyphenethyl)acetamide Phenethyl backbone with 4-hydroxy group Cytotoxic activity (38–43% mortality in brine shrimp assay) .

Key Observations :

  • Halogenation (e.g., bromo, chloro) increases lipophilicity and may enhance membrane permeability or metabolic stability .
  • N-Hydroxy substitution introduces metal-chelating capacity, critical for enzyme inhibition .
  • Electron-withdrawing groups (e.g., nitro) improve binding affinity in molecular docking studies .
Physicochemical Properties
Property This compound 2-(4-Hydroxyphenyl)acetamide N-Hydroxy-2-(phenyl)acetamide
Melting Point Not reported Not reported 245–247°C (analogue)
Solubility Likely polar due to hydroxyl groups Moderate (precursor to APIs) Influenced by aromaticity
pKa Phenolic OH (~10), N-hydroxy (~8–9) Phenolic OH (~10) N-hydroxy (~8–9)

Notes:

  • The N-hydroxy group lowers the pKa of the hydroxamate moiety, enhancing metal-binding capacity compared to non-hydroxylated analogues .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points due to increased molecular rigidity .

Q & A

Q. What strategies mitigate batch variability in biological assays involving this compound?

  • Standardized protocols : Pre-treatment of compound stocks (sonication, filtration).
  • Inter-laboratory validation : Collaborative studies using shared reference samples.
  • Stability testing : Storage at –80°C in amber vials to prevent photodegradation .

Data Presentation Example

PropertyValue/MethodReference
Synthetic yield65–78% (optimized oximation)
IC₅₀ (MCF-7 cells)12.3 ± 1.5 µM
LogP (calculated)1.89 (ChemAxon)
Tautomeric equilibriumpH-dependent (NMR-monitored)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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